molecular formula C8H6F3NO3 B1591775 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene CAS No. 453560-74-2

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1591775
CAS No.: 453560-74-2
M. Wt: 221.13 g/mol
InChI Key: UDEARCRKLPPYAU-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The future directions for the use of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene are not specified in the search results. As a biochemical, it could potentially be used in various areas of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 2-methoxy-1-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and trifluoromethyl) groups creates a unique electronic environment that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

2-methoxy-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEARCRKLPPYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590840
Record name 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453560-74-2
Record name 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure for Example 113C, in a 100 mL round bottomed flask, sodium hydride (276 mg. 11.5 mmol) was suspended in 30 ml, of a dry THF and cooled to 0° C. To this solution methanol (427 μL, 10.56 mmol) was added and stirred for 30 minutes. This solution 2-fluoro-4-nitro-1-trifluoromethyl-benzene (2.0 g, 9.6 mmol) was added as a 2 mL THF solution. The reaction was allowed to warm to room temperature overnight with stirring. The reaction was concentrated and then partitioned between ethyl acetate and water, extracting twice. The extracts were dried with magnesium sulfate, filtered and concentrated. The nitro compound was purified by silica gel chromatography using a gradient of ethyl acetate/hexane 0-50% over 60 minutes. The main peak was collected, and concentrated to afford 2-methoxy-4-nitro-1-trifluoromethyl-benzene as an oil weighing 1.16 g. 1H NMR (300 MHz, DMSO-d6) δ 8.0-7.9 (m, 3H), 3.9 (s, 3H)
Quantity
276 mg
Type
reactant
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427 μL
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2 g
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reactant
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Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2-methoxy-4-nitrobenzene (10.0 g, 43.0 mmol) in N,N-dimethylformamide (200 mL) were added potassium trifluoroacetate (13.0 g, 86.0 mmol), copper iodide(I) and toluene (40 mL), and the mixture was stirred at 155° C. for 20 hr while removing the produced water drops by a Dean-Stark trap. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was suspended in ethyl acetate (300 mL), the insoluble material was filtered off, and the filtrate was washed with water (150 mL) and saturated brine (150 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=98/2→88/12). The obtained solution was concentrated under reduced pressure to give the title compound (6.86 g, 72%) as a pale-yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium trifluoroacetate
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
copper iodide(I)
Quantity
0 (± 1) mol
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reactant
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Quantity
40 mL
Type
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200 mL
Type
solvent
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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